molecular formula C12H13ClN2O4 B8026530 5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-isopropyl-oxazolidine-2,4-dione

5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-isopropyl-oxazolidine-2,4-dione

Cat. No.: B8026530
M. Wt: 284.69 g/mol
InChI Key: NVNXWVGTCNEWCV-UHFFFAOYSA-N
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Description

5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-isopropyl-oxazolidine-2,4-dione is a synthetic organic compound that belongs to the class of oxazolidinediones. These compounds are known for their diverse applications in medicinal chemistry, particularly as anticonvulsants and antibiotics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-isopropyl-oxazolidine-2,4-dione typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis.

    Chlorination and Methoxylation: The pyridine ring is then chlorinated and methoxylated using appropriate reagents such as thionyl chloride and methanol.

    Formation of the Oxazolidinedione Ring: The final step involves the cyclization of the intermediate compound to form the oxazolidinedione ring. This can be achieved using reagents like isocyanates and appropriate catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale synthesis using continuous flow reactors to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as an anticonvulsant or antibiotic.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-isopropyl-oxazolidine-2,4-dione involves its interaction with specific molecular targets. For example, as an anticonvulsant, it may modulate the activity of neurotransmitter receptors or ion channels. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-methyl-oxazolidine-2,4-dione
  • 5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-ethyl-oxazolidine-2,4-dione

Uniqueness

The uniqueness of 5-(6-Chloro-2-methoxy-pyridin-3-yl)-5-isopropyl-oxazolidine-2,4-dione lies in its specific substituents, which can influence its chemical reactivity and biological activity. The isopropyl group, for example, may enhance its lipophilicity and membrane permeability compared to its methyl or ethyl analogs.

Properties

IUPAC Name

5-(6-chloro-2-methoxypyridin-3-yl)-5-propan-2-yl-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O4/c1-6(2)12(10(16)15-11(17)19-12)7-4-5-8(13)14-9(7)18-3/h4-6H,1-3H3,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVNXWVGTCNEWCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1(C(=O)NC(=O)O1)C2=C(N=C(C=C2)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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